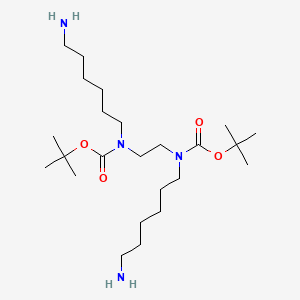![molecular formula C16H14N4O2S B2435991 4-méthyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzènesulfonamide CAS No. 478046-56-9](/img/structure/B2435991.png)
4-méthyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide is a chemical compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring, a pyrimidine ring, and a benzenesulfonamide group.
Applications De Recherche Scientifique
4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide has a wide range of applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate starting materials, such as 2-aminopyridine and a suitable aldehyde, under specific reaction conditions.
Introduction of the Benzenesulfonamide Group: The benzenesulfonamide group can be introduced through a sulfonation reaction, where a suitable sulfonyl chloride reacts with the pyrimidine derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of 4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Mécanisme D'action
The mechanism of action of 4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes like carbonic anhydrase IX (CA IX), which is overexpressed in certain cancer cells.
Molecular Pathways: The compound may interfere with signaling pathways involved in cell proliferation and survival, contributing to its anticancer effects.
Comparaison Avec Des Composés Similaires
4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide can be compared with other similar compounds to highlight its uniqueness:
Propriétés
IUPAC Name |
4-methyl-N-(2-pyridin-3-ylpyrimidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-12-4-6-14(7-5-12)23(21,22)20-15-8-10-18-16(19-15)13-3-2-9-17-11-13/h2-11H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKSVABIHATPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-chloro-N-[3-(furan-2-yl)propyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2435909.png)




![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methylbenzamide](/img/structure/B2435920.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2435921.png)


![(2Z)-N-acetyl-7-(diethylamino)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2435924.png)
![1-([3,3'-Bipyridin]-5-ylmethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2435927.png)



